molecular formula C10H10N2O2 B080291 [4-(cyanomethyl)phenyl] N-methylcarbamate CAS No. 13792-24-0

[4-(cyanomethyl)phenyl] N-methylcarbamate

Katalognummer: B080291
CAS-Nummer: 13792-24-0
Molekulargewicht: 190.2 g/mol
InChI-Schlüssel: FNEGSGBSEOKQPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-(cyanomethyl)phenyl] N-methylcarbamate is an organic compound with the molecular formula C10H10N2O2. It is a derivative of carbamic acid and is characterized by the presence of a cyanomethyl group attached to a phenyl ring, which is further linked to a methylcarbamate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Eigenschaften

CAS-Nummer

13792-24-0

Molekularformel

C10H10N2O2

Molekulargewicht

190.2 g/mol

IUPAC-Name

[4-(cyanomethyl)phenyl] N-methylcarbamate

InChI

InChI=1S/C10H10N2O2/c1-12-10(13)14-9-4-2-8(3-5-9)6-7-11/h2-5H,6H2,1H3,(H,12,13)

InChI-Schlüssel

FNEGSGBSEOKQPB-UHFFFAOYSA-N

SMILES

CNC(=O)OC1=CC=C(C=C1)CC#N

Kanonische SMILES

CNC(=O)OC1=CC=C(C=C1)CC#N

Andere CAS-Nummern

13792-24-0

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [4-(cyanomethyl)phenyl] N-methylcarbamate can be achieved through several methods. One common approach involves the reaction of 4-(cyanomethyl)phenol with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

[4-(cyanomethyl)phenyl] N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

[4-(cyanomethyl)phenyl] N-methylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, coatings, and other industrial materials due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of [4-(cyanomethyl)phenyl] N-methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. This inhibition can lead to changes in cellular processes and biochemical pathways, which are the basis for its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(Cyanomethyl)phenyl ethylcarbamate
  • 4-(Cyanomethyl)phenyl propylcarbamate
  • 4-(Cyanomethyl)phenyl butylcarbamate

Uniqueness

[4-(cyanomethyl)phenyl] N-methylcarbamate is unique due to its specific structure, which includes a cyanomethyl group attached to a phenyl ring and a methylcarbamate moiety. This structure imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to fulfill.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.